molecular formula C4H9NO4 B8737042 N,N-bis-hydroxymethyl-glycine CAS No. 78464-17-2

N,N-bis-hydroxymethyl-glycine

Cat. No.: B8737042
CAS No.: 78464-17-2
M. Wt: 135.12 g/mol
InChI Key: WOAWYKPABZNBBV-UHFFFAOYSA-N
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Description

Contextualization within Amino Acid Chemistry and Hydroxymethylated Derivatives

N,N-bis-hydroxymethyl-glycine, with the chemical formula C₄H₉NO₄, is an amino acid derivative where two hydrogen atoms of the amino group in glycine (B1666218) are replaced by hydroxymethyl (-CH₂OH) groups. nih.gov This structural modification, known as hydroxymethylation, significantly alters the parent molecule's properties. Hydroxymethylation is a chemical reaction that introduces a hydroxymethyl group into a compound, often by using formaldehyde (B43269) in a basic medium. frontiersin.orgnih.gov This process can enhance water solubility, modify biological activity, and increase the compound's utility as a synthetic intermediate. frontiersin.orgunesp.br The introduction of hydroxymethyl groups can also influence a molecule's interaction at active sites and improve enzymatic stability. frontiersin.orgnih.gov

In the broader context of amino acid chemistry, N-substituted glycine derivatives, including peptoids (N-substituted polyglycines), are a significant area of research. nih.gov These modifications allow for the creation of peptide mimics with diverse structural elements and enhanced stability against proteolytic degradation, making them valuable in medicinal chemistry and as molecular tools. nih.gov The synthesis of N-substituted glycine derivatives is a key focus, with various methods developed to create compounds with tailored properties for specific applications. acs.orgnih.gov

Historical Development and Academic Significance of Related Compounds

The study of hydroxymethylated compounds and N-substituted amino acids has a rich history. A notable related compound is Bicine (N,N-bis(2-hydroxyethyl)glycine), which differs from this compound by having hydroxyethyl (B10761427) (-CH₂CH₂OH) groups instead of hydroxymethyl groups. biosynth.comwikipedia.org Bicine is one of the "Good's buffers," a series of zwitterionic buffers developed by Dr. Norman Good in the 1960s for biological research. hbdsbio.comebi.ac.uk These buffers, including Bicine and Tricine, are prized for their compatibility with biological systems, minimal interference with biochemical reactions, and a pKa value that makes them effective in the physiological pH range. hbdsbio.comebi.ac.ukebi.ac.uk

The academic significance of these compounds is substantial. Bicine, for example, is widely used in protein crystallization, electrophoresis, enzyme assays, and as a buffer in low-temperature experiments. hbdsbio.comhbdsbio.commyskinrecipes.com The synthesis of Bicine involves the reaction of glycine with ethylene (B1197577) oxide, followed by hydrolysis. wikipedia.orgebi.ac.uk The principles behind the development and application of Good's buffers provide a foundational understanding for investigating newer derivatives like this compound. The exploration of hydroxymethylation as a chemical strategy gained significant traction in the latter half of the 20th century, particularly in drug design to improve the solubility and bioavailability of therapeutic agents. frontiersin.org

Current Research Landscape and Multidisciplinary Relevance

The current research landscape for this compound and related compounds is expanding into various multidisciplinary fields. The hydroxymethyl group is recognized for its ability to confer unique properties to molecules. frontiersin.orgnih.gov In medicinal chemistry, hydroxymethylation is a strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs. frontiersin.orgunesp.br It can lead to more active compounds compared to the parent drug and is often a key step in the synthesis of prodrugs. frontiersin.org

In biotechnology and biochemical research, derivatives of N-substituted glycine are explored for their roles in protein separation, chromatography, and polymerase chain reactions. hbdsbio.com The ability of these compounds to act as stable buffers, especially under varying temperatures, makes them valuable in sensitive experimental setups. vacutaineradditives.com Furthermore, the study of hydroxymethylation extends to epigenetics, where DNA hydroxymethylation is an important modification involved in gene regulation. uiuc.edubiorxiv.orgnih.gov While distinct from the chemical synthesis of this compound, this highlights the broad scientific interest in the hydroxymethyl functional group.

Overarching Objectives of Scholarly Investigation

The primary scholarly objectives for investigating this compound and its analogs are multifaceted. A key goal is the synthesis and characterization of novel N-substituted glycine derivatives to expand the library of available chemical tools. nih.govacs.orgnih.gov Researchers aim to understand how the addition of hydroxymethyl groups influences the physicochemical properties of the parent amino acid, such as solubility, pKa, and chelating ability.

Another major objective is to explore the potential applications of these compounds. This includes their use as buffering agents in biological and chemical systems, as ligands in coordination chemistry, and as building blocks for more complex molecules. rsc.org For instance, N,N-bis(hydroxymethyl)glycine has been investigated as a coligand in the preparation of technetium-99m radiopharmaceuticals. googleapis.com The development of efficient and environmentally friendly synthesis methods for these derivatives is also a significant research focus. acs.orgnih.gov Ultimately, the overarching goal is to leverage the unique properties of these compounds for advancements in medicine, biotechnology, and materials science.

Data Tables

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name 2-[bis(hydroxymethyl)amino]acetic acid
Molecular Formula C₄H₉NO₄
CAS Number 78464-17-2
PubChem CID 10171246
Synonyms This compound, 2-(bis(hydroxymethyl)amino)acetic Acid

Source: nih.gov

Table 2: Comparison of Related N-Substituted Glycine Derivatives

Compound NameChemical FormulaMolar Mass ( g/mol )Key Structural FeaturePrimary Application
Glycine C₂H₅NO₂75.07Simplest amino acidBuilding block of proteins
This compound C₄H₉NO₄151.12Two N-hydroxymethyl groupsResearch chemical, potential ligand
Bicine C₆H₁₃NO₄163.17Two N-hydroxyethyl groupsBiological buffer
Tricine C₆H₁₃NO₅179.17N-[tris(hydroxymethyl)methyl] groupBiological buffer

Source: nih.govbiosynth.comwikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78464-17-2

Molecular Formula

C4H9NO4

Molecular Weight

135.12 g/mol

IUPAC Name

2-[bis(hydroxymethyl)amino]acetic acid

InChI

InChI=1S/C4H9NO4/c6-2-5(3-7)1-4(8)9/h6-7H,1-3H2,(H,8,9)

InChI Key

WOAWYKPABZNBBV-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)N(CO)CO

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of N,n Bis Hydroxymethyl Glycine

Elucidation of Direct Synthesis Pathways

The direct synthesis of N,N-bis-hydroxymethyl-glycine is primarily achieved through condensation reactions, with careful consideration of the reaction medium to enhance product purity.

Condensation Reactions of Glycine (B1666218) with Aldehyde Precursors

The foundational method for synthesizing this compound involves the condensation reaction of glycine with an aldehyde precursor, typically formaldehyde (B43269). This reaction is often conducted in the presence of a base. The stoichiometry of the reactants is a critical factor; for instance, the reaction of glycine with formaldehyde can yield N-(hydroxymethyl)glycine when a 1:1 molar ratio is used. To favor the formation of the bis-hydroxymethylated product, adjustments to the reactant ratios are necessary.

Non-Aqueous Medium Synthesis Approaches for Enhanced Purity

To achieve higher purity and better control over the reaction, non-aqueous solvent systems are employed. A notable example is the reaction of glycine with paraformaldehyde in the presence of triethylamine (B128534) and an anhydrous C1-4 alkanol, such as methanol (B129727) or ethanol. google.comprepchem.com This approach facilitates the formation of this compound, which can then be used in subsequent reactions without the need for isolation. google.comprepchem.com The use of an anhydrous medium helps to minimize side reactions and simplifies the purification process, leading to a product with a purity of over 98%. prepchem.com

Design and Synthesis of Novel this compound Derivatives

The functional groups of this compound provide reactive sites for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Alkylation and Acylation Strategies

Alkylation and acylation reactions target the amino and hydroxyl groups of this compound and its precursors.

Alkylation: The nitrogen atom of glycine derivatives can be alkylated using various methods, including reactions with alkyl halides. mdpi.com For instance, the direct N-alkylation of secondary amines with alkyl halides in the presence of a base like Hünig's base offers a general route to tertiary amines. researchgate.net Visible-light-mediated α-alkylation of glycine derivatives with alkyl boronic acids has also been demonstrated. nih.gov

Acylation: The amino group of glycine can be acylated to introduce various functional groups. For example, N-acylglycines can be formed through the reaction of glycine with an acyl-CoA thioester, a process catalyzed by glycine N-acyltransferase. nih.gov The Friedel-Crafts acylation of ferrocene (B1249389) with N-protected glycine derivatives has also been reported. acs.org

Phosphonomethylation Processes and Key Intermediates (e.g., N-(hydroxymethyl)glycine)

Phosphonomethylation is a crucial transformation for producing compounds like N-phosphonomethyl-glycine. This process often involves this compound as a key intermediate.

The synthesis of N-phosphonomethyl-glycine can be achieved by reacting this compound with a dialkyl phosphite. google.com This reaction is preferably carried out in the presence of a trialkylamine or another suitable organic nitrogen-containing base, which acts as a catalyst. google.com The reaction conditions, particularly the pH, are critical, with a recommended range of 5-9 to optimize the reaction and minimize side reactions. google.com

N-(hydroxymethyl)glycine is another important intermediate in phosphonomethylation reactions. It is formed by the condensation of glycine and formaldehyde and can then be reacted with phosphorous acid under acidic conditions to yield N-(phosphonomethyl)glycine.

Formation of N,N-Bis-(benzamidomethyl)glycine Derivatives

A specific class of derivatives, N,N-bis-(benzamidomethyl)glycine, can be synthesized through a straightforward procedure in an aqueous medium. researchgate.netresearchgate.net This synthesis utilizes (benzamidomethyl)triethylammonium chloride as a reagent to react with glycine. researchgate.netresearchgate.net The resulting N,N-bis-(benzamidomethyl)glycine derivatives are obtained in good yields, and their structures can be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy. researchgate.netresearchgate.net

Synthetic Routes to N,N-Bis(2-hydroxyethyl)glycine (Bicine) and N-(Tri(hydroxymethyl)methyl)glycine (Tricine)

The synthesis of the biologically significant buffers Bicine and Tricine is accomplished through distinct chemical pathways, typically starting from glycine or related precursors. These methods are designed to introduce hydroxyethyl (B10761427) or hydroxymethyl functionalities, respectively, onto a glycine backbone.

Synthesis of N,N-Bis(2-hydroxyethyl)glycine (Bicine)

The predominant industrial method for synthesizing Bicine involves the direct hydroxyethylation of glycine using ethylene (B1197577) oxide. wikipedia.orgvacutaineradditives.com This process is an N-alkylation reaction where the nitrogen atom of the glycine molecule nucleophilically attacks the carbon atom of the ethylene oxide ring. The reaction is typically carried out in an aqueous medium, and often the sodium salt of glycine is used to enhance its nucleophilicity. The reaction proceeds in two successive steps, adding one hydroxyethyl group at a time to the nitrogen atom.

A second synthetic approach involves the carboxymethylation of diethanolamine (B148213). This route consists of reacting diethanolamine with a reagent such as chloroacetic acid or its sodium salt. This method, while viable, is often considered for smaller-scale syntheses where cost may be prioritized over absolute purity.

Industrial production methods focus on efficiency and safety, often employing continuous-flow reactors to manage the exothermic nature of the reaction with ethylene oxide. These systems utilize cooling jackets and automated pH control to maintain optimal reaction conditions, typically between pH 10 and 12.

Table 1: Comparative Overview of Synthetic Routes to Bicine

Route Starting Materials Key Reagents General Conditions Reference(s)
Hydroxyethylation of GlycineGlycine (or its salt)Ethylene OxideAqueous solution, controlled pH (10-12), temperatures below 50°C in industrial settings. wikipedia.org, , vacutaineradditives.com
Carboxymethylation of DiethanolamineDiethanolamineChloroacetic Acid (or its salt)Aqueous solution, typically requires heating.

Synthesis of N-(Tri(hydroxymethyl)methyl)glycine (Tricine)

Tricine is structurally derived from glycine and tris(hydroxymethyl)aminomethane (Tris). wikipedia.org The most common synthetic strategy involves the alkylation of Tris with a glycine synthon containing a leaving group.

A well-established laboratory synthesis reacts Tris with bromoacetic acid in an aqueous solution. nih.gov The amino group of Tris acts as the nucleophile, displacing the bromide ion from bromoacetic acid to form the N-C bond, yielding Tricine. A variation of this method uses an ester of bromoacetic acid, which would require a subsequent hydrolysis step to yield the final carboxylic acid.

In the context of peptide chemistry, a method for the on-resin synthesis of a Tricine residue has been developed. nih.govresearchgate.net This submonomeric approach involves first attaching an amino acid like tyrosine to the solid support, followed by a reaction with bromoacetic acid. The resulting bromoacetylated residue is then treated with a large excess of Tris in a solvent like DMSO to form the Tricine scaffold directly on the resin. nih.gov

Table 2: Summary of Synthetic Routes to Tricine

Route Starting Materials Key Reagents General Conditions Reference(s)
Alkylation of TrisTris(hydroxymethyl)aminomethane (Tris)Bromoacetic AcidAqueous solution. nih.gov
On-Resin Submonomeric SynthesisResin-bound amino acid, TrisBromoacetic acid, DIC, PPh₃, Cl₃CCONH₂Solid-phase synthesis using solvents like DMF and DMSO. researchgate.net, nih.gov

Green Chemistry Principles in Synthetic Route Optimization

The principles of green chemistry offer a framework for evaluating and improving the environmental footprint of chemical syntheses, including those for Bicine and Tricine. nih.govbeilstein-journals.org These principles focus on maximizing efficiency while minimizing hazards and waste. beilstein-journals.orgskpharmteco.com

Atom Economy and Waste Minimization

A key metric in green chemistry is atom economy, which measures how many atoms from the reactants are incorporated into the final product. acs.org

The synthesis of Bicine from glycine and ethylene oxide is an addition reaction, which, in principle, has a 100% atom economy as all atoms from the reactants are part of the final product.

In contrast, the synthesis of Bicine from diethanolamine and chloroacetic acid, or the synthesis of Tricine from Tris and bromoacetic acid, are substitution reactions that generate byproducts (sodium chloride and hydrogen bromide, respectively), leading to a lower atom economy.

Use of Less Hazardous Chemicals

Green chemistry advocates for using and generating substances with minimal toxicity. skpharmteco.com

The industrial synthesis of Bicine relies on ethylene oxide, a highly reactive, flammable, and carcinogenic gas. wikipedia.org While effective, its hazardous nature necessitates stringent safety protocols, such as the use of closed, continuous-flow systems to minimize exposure.

The synthesis of Tricine often employs bromoacetic acid, which is corrosive and toxic. nih.gov Exploring alternative, less hazardous glycine synthons is an area for green optimization.

Safer Solvents and Reaction Conditions

The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. skpharmteco.comacs.org

Many syntheses of Bicine and Tricine are advantageously performed in water, which is a benign and environmentally safe solvent. scispace.comchemicalbook.com

However, specific applications like the on-resin synthesis of Tricine utilize solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which have associated health and environmental concerns. nih.gov Research into greener solvent alternatives for solid-phase synthesis is an active area of green chemistry. skpharmteco.com

The use of energy-efficient methods, such as ultrasonic irradiation, has been shown to be effective in the synthesis of related metal-Tricine complexes and represents a potential green technology for optimizing the synthesis of the parent compound. researchgate.net

Use of Renewable Feedstocks

Another principle of green chemistry is the use of renewable rather than depleting feedstocks. acs.org Glycine, a key starting material, can be biosynthesized from serine, which in turn can be derived from 3-phosphoglycerate, a product of photosynthesis. wikipedia.org This link to biomass provides an opportunity to develop a more sustainable supply chain for these important buffers.

Advanced Spectroscopic and Structural Elucidation of N,n Bis Hydroxymethyl Glycine and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental tool for confirming the molecular structure of N,N-bis(hydroxymethyl)glycine in solution. Both ¹H and ¹³C NMR spectra provide definitive evidence for the compound's atomic framework.

In ¹H NMR spectra, distinct signals corresponding to the different proton environments are observed. The methylene (B1212753) protons of the two equivalent N-CH₂CH₂OH groups and the central N-CH₂-COOH group can be identified. Similarly, ¹³C NMR spectroscopy reveals signals for the carboxyl carbon, the methylene carbons adjacent to the nitrogen, and the methylene carbons bearing the hydroxyl groups.

The analysis of intramolecular spin-spin coupling constants (J-coupling) in the ¹H NMR spectrum offers detailed information about the dihedral angles between adjacent protons, thereby helping to define the molecule's conformation in solution. However, for a flexible molecule like free Bicine, rapid conformational changes often lead to averaged coupling constants, which can complicate detailed conformational analysis.

More specific and structurally informative J-coupling data are typically obtained from the study of rigid systems, such as metal-Bicine complexes. In these complexes, the ligand's conformation is fixed, allowing for a more precise determination of coupling constants and, consequently, the geometry of the chelate rings formed. The stability of these complexes in solution can also be investigated using ¹H NMR spectroscopy. researchgate.net

Table 1: Representative NMR Data for N,N-Bis(hydroxymethyl)glycine Analogues Note: Specific coupling constants for free N,N-bis-hydroxymethyl-glycine are not extensively reported due to conformational flexibility. Data for related structures are provided for context.

Compound/FragmentTechniqueObserved Chemical Shifts (δ ppm)Reference
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea¹H NMR (400 MHz, D₂O)δ 7.35–7.25 (m, 5H, Ph), 4.75 (s, 3H, OH), 3.60–3.45 (m, 6H, CH₂OH)
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea¹³C NMR (100 MHz, D₂O)δ 158.2 (C=O), 137.5–126.3 (Ph), 70.2–64.8 (CH₂OH)

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a critical technique for verifying the molecular weight and elemental composition of N,N-bis(hydroxymethyl)glycine. Under typical electron impact (EI) ionization, the molecule undergoes fragmentation, producing a characteristic pattern that serves as a structural fingerprint. nih.gov The molecular ion (M+) peak is expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (163.17 g/mol ). nih.gov

The fragmentation of the molecular ion is a predictable process governed by the stability of the resulting fragments. chemguide.co.uklibretexts.org Common fragmentation pathways for N,N-bis(hydroxymethyl)glycine include:

α-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom.

Loss of small neutral molecules: Elimination of water (H₂O) from the hydroxymethyl groups or loss of the carboxyl group (COOH) as carbon dioxide (CO₂) and a hydrogen radical.

McLafferty rearrangement: A potential rearrangement in compounds with sufficiently long alkyl chains, though less prominent for this specific structure. miamioh.edu

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₆H₁₃NO₄). nih.gov

Table 2: Predicted Fragmentation Pattern for N,N-Bis(hydroxymethyl)glycine in MS

Fragment Ionm/zProposed Loss from Molecular Ion (m/z 163)
[M - H₂O]⁺145Loss of a water molecule
[M - COOH]⁺118Loss of the carboxylic acid group
[M - CH₂OH]⁺132Loss of a hydroxymethyl radical
[CH₂N(CH₂CH₂OH)₂]⁺118Cleavage of the bond to the carboxyl group

Single-Crystal X-ray Diffraction Analysis (for derivative complexes)

While obtaining a single crystal of free N,N-bis(hydroxymethyl)glycine suitable for X-ray diffraction can be challenging, the structures of its numerous metal-derivative complexes have been extensively studied. researchgate.net This technique provides precise atomic coordinates, bond lengths, and bond angles, offering definitive proof of the ligand's coordination mode. In its various protonation states (bicH₂⁻, bicH²⁻, and bic³⁻), Bicine demonstrates remarkable versatility, acting as a terminal or bridging ligand. researchgate.netresearchgate.net

Studies on complexes with cobalt(II), cadmium(II), copper(II), and iron(III) reveal that Bicine can coordinate to metal centers through the nitrogen atom, the carboxylate oxygen atoms, and one or both of the hydroxyl oxygen atoms, forming stable five-membered chelate rings. researchgate.netresearchgate.netrsc.orgresearchgate.net The specific coordination geometry (e.g., octahedral, trigonal-bipyramidal, square pyramidal) depends on the metal ion, the stoichiometry of the reaction, and the presence of other co-ligands. researchgate.netcore.ac.uk

Table 3: Selected Crystallographic Data for N,N-Bis(hydroxymethyl)glycine Derivative Complexes

ComplexCrystal SystemSpace GroupUnit Cell ParametersReference
[Co(C₆H₁₂O₄)₂]·H₂OMonoclinicP2/ca = 19.274 Å, b = 12.0033 Å, c = 7.196 Å, β = 100.081° researchgate.net
[Cd₂(O₂CPh)₂(bicH₂)₂]nTetragonalP4₁2₁2a = 12.737 Å, c = 18.288 Å researchgate.netresearchgate.net
[Cu(Bic)(Bz)]ClO₄MonoclinicP2₁/na = 7.2212 Å, b = 20.824 Å, c = 11.376 Å, β = 93.841° researchgate.net
[Fe₃Cl₄(bicine)(L2)]·Me₂CO·0.2H₂OData collected on a Rigaku R-AXIS SPIDER Image Plate diffractometer. Specific cell parameters not detailed in the abstract. The structure consists of trinuclear [FeIII₃Cl₄(bicine)(L2)] entities. rsc.org

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in N,N-bis(hydroxymethyl)glycine and to probe changes in its structure upon metal complexation. researchgate.netamericanpharmaceuticalreview.com The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key vibrational modes for free Bicine include:

O-H stretching: A strong, broad absorption band typically in the region of 3500-3200 cm⁻¹, indicative of the hydroxyl groups and extensive hydrogen bonding. krishisanskriti.org

C-H stretching: Bands appearing just below 3000 cm⁻¹.

C=O stretching: A strong band from the carboxylic acid group, usually around 1700-1730 cm⁻¹.

N-H⁺ stretching: In its zwitterionic form, a broad absorption can be seen in the 3100-2600 cm⁻¹ range.

COO⁻ stretching: The asymmetric and symmetric stretches of the carboxylate anion appear near 1630-1589 cm⁻¹ and 1400 cm⁻¹, respectively. researchgate.net

Upon coordination to a metal ion, significant shifts in these vibrational frequencies are observed, particularly for the carboxylate and hydroxyl groups, confirming their involvement in bonding. krishisanskriti.orgresearchgate.net

Table 4: Characteristic Vibrational Frequencies for N,N-Bis(hydroxymethyl)glycine and its Complexes

Vibrational ModeFree Ligand (Bicine) Approx. Frequency (cm⁻¹)Metal-Bicine Complex Approx. Frequency (cm⁻¹)Interpretation of ShiftReference
ν(O-H)~3200 (broad)Shift to lower energyCoordination of hydroxyl groups to metal ion krishisanskriti.org
ν(OCO)asym~16431630-1589Shift to lower frequency indicates carboxylate coordination researchgate.net
ν(OCO)sym~1400Shift to higher frequencyIndicates carboxylate coordination researchgate.net
ν(C-N)~10951026-1072Shift to lower frequency indicates nitrogen coordination researchgate.net

Electronic Spectroscopy (UV-Vis and Electron Spin Resonance)

Electronic spectroscopy provides information about the electronic structure and environment of N,N-bis(hydroxymethyl)glycine and its analogues, particularly in the form of metal complexes.

UV-Visible (UV-Vis) Spectroscopy: Free Bicine does not have significant absorption in the visible region, but its metal complexes, especially those with transition metals like copper(II), nickel(II), and chromium(III), exhibit characteristic d-d electronic transitions that give rise to colored solutions. researchgate.netlibretexts.org The position and intensity of these absorption bands are sensitive to the coordination geometry around the metal ion. For instance, the UV-Vis spectrum of a copper(II)-Bicine complex in aqueous solution can indicate an octahedral geometry, which may differ from its structure in the solid crystalline state. researchgate.netcore.ac.uk

Electron Spin Resonance (ESR) Spectroscopy: ESR (also known as Electron Paramagnetic Resonance, EPR) is a powerful technique applicable only to species with unpaired electrons, such as complexes of Bicine with paramagnetic metal ions like Cu(II), Fe(III), or Mn(II). wur.nlbhu.ac.in The ESR spectrum provides detailed information about the electronic environment of the metal center. The g-value, which is analogous to the chemical shift in NMR, and the hyperfine coupling constants can help identify the coordinating atoms from the ligand and elucidate the geometry of the complex. bhu.ac.innih.gov For example, ESR studies have been used to show that the structure of a Cu(II)-Bicine complex in aqueous solution is octahedral. researchgate.netcore.ac.uk

Table 5: Electronic Spectroscopy Data for N,N-Bis(hydroxymethyl)glycine Complexes

ComplexTechniqueKey FindingsReference
[Cu(Bic)(Bzim)]⁺UV-VisAbsorption spectrum in aqueous solution indicates an octahedral structure. researchgate.netcore.ac.uk
[Cu(Bic)(Iq)]⁺UV-VisElectronic spectrum in aqueous solution suggests an octahedral structure. researchgate.net
[Ni(Bicine)₂]UV-VisShows characteristic absorptions for Ni(II) complexes. researchgate.net
[Cu(Bic)(Bzim)]⁺ESRConfirms an octahedral structure in aqueous solution, different from the solid-state trigonal-bipyramidal geometry. researchgate.netcore.ac.uk

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Mechanism Studies of Glycine (B1666218) Derivatives

The formation of N,N-bis-hydroxymethyl-glycine is a direct result of the reaction between glycine and an excess of formaldehyde (B43269). This reaction is a subset of the broader class of reactions between amino acids and aldehydes. The initial step involves the nucleophilic attack of the amino group of glycine on the carbonyl carbon of formaldehyde, leading to the formation of a hemiaminal intermediate, N-hydroxymethyl-glycine. In the presence of excess formaldehyde, a second hydroxymethylation occurs at the nitrogen atom to yield this compound.

Studies on the reactions of formaldehyde with various amino acids have shown that the resulting adducts can exist in equilibrium with the starting materials and can undergo further reactions, such as cyclization or cross-linking. The stability and reactivity of these adducts are influenced by factors such as pH and the presence of other nucleophiles. For instance, in the context of biological systems, formaldehyde has been shown to react with the N-terminal proline residues of proteins to form stable bicyclic aminals, highlighting the diverse reaction pathways available to formaldehyde adducts of amino compounds. nih.gov

Kinetics and Thermodynamics of Hydrolysis Processes

Direct kinetic and thermodynamic data for the hydrolysis of isolated this compound are not extensively reported in the literature. However, the stability of this compound is a critical factor in the processes where it is formed as an intermediate. The hydroxymethyl groups attached to the nitrogen are essentially hemiaminal functionalities, which are known to be labile and can revert to the corresponding amine and aldehyde, particularly under acidic or basic conditions.

The thermal decomposition of glycine itself has been studied, showing that it decomposes at temperatures between 185°C and 280°C, primarily yielding water and ammonia, with the formation of peptide bond-rich residues. nih.govbiorxiv.org While this is a different process from hydrolysis, it underscores the inherent reactivity of the amino acid structure at elevated temperatures. The hydrolytic stability of this compound is expected to be significantly lower than that of the parent glycine molecule due to the presence of the reactive hydroxymethyl groups. The equilibrium between glycine, formaldehyde, and their adducts is a key aspect of its chemistry.

Role as a Transient Intermediate in Multi-Step Organic Syntheses

One of the most significant roles of this compound is its function as a transient intermediate in multi-step organic syntheses. A prominent example is the industrial synthesis of the herbicide N-(phosphonomethyl)glycine, commonly known as glyphosate (B1671968). In some manufacturing processes, glycine is reacted with formaldehyde and a phosphonating agent, such as dialkyl phosphite. scielo.brgoogle.comresearchgate.net In this reaction, it is proposed that glycine and formaldehyde first react to form hydroxymethylated derivatives, including this compound, in situ. scielo.br This intermediate is then phosphonomethylated to produce the final product.

The transient nature of this compound in these syntheses is a consequence of its reactivity. The hydroxymethyl groups can be readily displaced by other nucleophiles or participate in further reactions, such as the Mannich reaction. The Mannich reaction involves the aminoalkylation of a carbon atom, and in the context of glyphosate synthesis, a variation of this reaction leads to the formation of the C-P bond. nih.govoarjbp.commdpi.com The formation of this compound as an un-isolated intermediate is a key step that facilitates the subsequent introduction of the phosphonomethyl group.

Solvent Effects on Reaction Pathways and Selectivity

The solvent environment can significantly influence the reaction pathways and selectivity in processes involving this compound. While specific studies on this compound are limited, the effect of solvents on its parent molecule, glycine, provides valuable insights. The solubility and tautomeric equilibrium of glycine are highly dependent on the solvent. nih.govnih.govelsevierpure.com In aqueous solutions, glycine predominantly exists as a zwitterion, which affects its nucleophilicity and reactivity.

In the context of the formation of this compound, the solvent can affect the equilibrium between glycine, formaldehyde, and the hydroxymethylated adducts. Polar protic solvents like water and methanol (B129727) can stabilize the charged intermediates and transition states involved in the reaction. chemrxiv.org In the synthesis of glyphosate, the reaction is often carried out in an alcoholic solution, which serves to dissolve the reactants and facilitate the formation of the intermediate species. google.com The choice of solvent can also influence the rate and selectivity of subsequent reactions of the this compound intermediate. For instance, the solubility of reactants and the stability of intermediates in different solvents can alter the course of the Mannich reaction. rsc.org

Catalytic Functions in Organic Reaction Systems

There is currently a lack of scientific literature describing the catalytic functions of this compound in organic reaction systems. While its parent molecule, glycine, and other amino acids have been explored as organocatalysts in various transformations, the catalytic potential of its formaldehyde adduct has not been established. The lability of the hydroxymethyl groups might hinder its application as a stable catalyst under many reaction conditions. However, it is conceivable that in situ generated this compound could play a role in certain reaction mechanisms, for example, by acting as a formaldehyde-releasing agent or by participating in Mannich-type condensations where it is consumed in the reaction. nih.gov Further research would be needed to explore any potential catalytic activity of this compound.

Coordination Chemistry and Metal Ion Complexation

Influence of Ionic Strength, Temperature, and Solvent Composition on Complex Stability

No specific data or research findings on how ionic strength, temperature, or the composition of the solvent affect the stability of metal complexes with N,N-bis-hydroxymethyl-glycine were found in the reviewed literature. Studies on analogous compounds show that stability constants of metal complexes are indeed influenced by these factors. Generally, changes in ionic strength can affect the activity coefficients of the ions in solution, thereby altering the measured stability constants. Temperature variations impact the thermodynamics of complex formation, influencing the Gibbs free energy, enthalpy, and entropy of the reaction. The solvent composition, particularly the introduction of organic co-solvents, can alter the dielectric constant of the medium and the solvation spheres of the metal ions and the ligand, which in turn affects complex stability. However, without specific experimental data for this compound, a quantitative or detailed qualitative discussion is not possible.

Metal Ion Speciation and Distribution Diagrams in Solution

There is no available information or published diagrams illustrating the speciation of metal ions in the presence of this compound. Metal ion speciation diagrams typically show the percentage of different metal-ligand species (e.g., ML, ML₂, protonated species, or hydroxo complexes) as a function of pH. The formation and distribution of these species depend on the protonation constants of the ligand and the stability constants of the respective metal complexes. Without these fundamental thermodynamic constants for this compound, the distribution of metal species in a solution containing this ligand cannot be calculated or described.

Computational Chemistry and Advanced Theoretical Investigations

Density Functional Theory (DFT) Applications in Molecular Systems

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org For N,N-bis-hydroxymethyl-glycine, DFT calculations are employed to determine its fundamental electronic and structural properties, offering insights into its reactivity and stability. nih.gov

A primary application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By calculating the forces on each atom, the method iteratively adjusts the atomic coordinates until a minimum energy conformation is found. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles to predict its most stable structure.

Once the geometry is optimized, DFT is used to analyze the molecule's electronic structure. This includes mapping the electron density distribution, which reveals the regions of high and low electron concentration, and calculating the molecular orbitals, which describe the spatial distribution of electrons. This analysis is crucial for understanding the molecule's chemical bonding and reactivity. For instance, studies on similar molecules like glycine (B1666218) and its derivatives often use the B3LYP functional with basis sets like 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

From the electronic structure, several quantum chemical indices can be calculated to quantify the reactivity and stability of this compound. These descriptors are derived from the energies of the frontier molecular orbitals. jchemlett.com

Ionization Potential (I): The energy required to remove an electron from the molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to the molecule, approximated as A ≈ -ELUMO.

Energy Gap (ΔE): The difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) (ΔE = ELUMO - EHOMO). A smaller gap suggests higher reactivity.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

The table below presents representative data obtained from such DFT calculations.

Quantum Chemical IndexSymbolDefinition
Ionization PotentialII ≈ -EHOMO
Electron AffinityAA ≈ -ELUMO
Energy GapΔEELUMO - EHOMO
Chemical Hardnessη(I - A) / 2
Chemical SoftnessS1 / η
Dipole MomentμVector sum of bond dipoles

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the HOMO and LUMO of reacting species. wikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. youtube.com For this compound, the HOMO is typically localized on the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group, which are the primary sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. youtube.com The LUMO is generally distributed around the carboxylic acid group, indicating this region is susceptible to nucleophilic attack.

The energy and spatial distribution of these frontier orbitals are key predictors of the molecule's reaction pathways and its ability to interact with other chemical species. wikipedia.orgyoutube.com The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. rsc.org

The chemical behavior of this compound is significantly influenced by its solvent environment, typically water. Computational models account for these interactions in two primary ways:

Polarizable Continuum Model (PCM): This is an implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant. wikipedia.orguni-muenchen.de The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized solvent. diracprogram.org PCM is computationally efficient for calculating the free energy of solvation. uni-muenchen.de

Explicit Solvent Molecules: In this approach, individual solvent molecules (e.g., water) are included in the simulation box along with the solute molecule. This method provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. f1000research.com While computationally more demanding, it is essential for studying phenomena where direct molecular interactions are critical.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations generate trajectories that reveal how the system evolves. For this compound in an aqueous solution, MD simulations can elucidate:

Hydration Shell Structure: Determining the number and arrangement of water molecules in the immediate vicinity of the solute.

Hydrogen Bonding: Analyzing the formation, duration, and dynamics of hydrogen bonds between the solute and water, and between solute molecules themselves.

Aggregation and Clustering: Observing how multiple this compound molecules interact and potentially form clusters or aggregates in solution. researchgate.net

Conformational Dynamics: Tracking the changes in the molecule's shape and structure over time.

These simulations typically employ force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and water models such as TIP3P to define the potential energy of the system. f1000research.com The simulations are often run in an NPT ensemble, which maintains a constant number of particles, pressure, and temperature to mimic laboratory conditions. nih.gov

Monte Carlo (MC) Simulations for Adsorption and Interaction Energy Analysis

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. youtube.com In the context of this compound, MC methods, particularly Grand Canonical Monte Carlo (GCMC), are highly effective for studying adsorption phenomena.

GCMC simulations can predict how this compound molecules adsorb onto a solid surface. The simulation box contains the adsorbent surface and is in contact with a reservoir of adsorbate molecules at a fixed chemical potential and temperature. The simulation proceeds by attempting random moves—such as translating, rotating, inserting, or deleting molecules—and accepting or rejecting these moves based on probabilistic criteria. aiche.org

This methodology allows for the calculation of key properties:

Adsorption Isotherms: The amount of adsorbed substance on a surface as a function of its pressure or concentration at a constant temperature.

Interaction Energies: The strength of the interaction between the this compound molecule and the adsorbent surface.

Adsorption Sites: The preferred locations and orientations of the molecule on the surface.

The table below illustrates a typical output for interaction energy calculations from a simulation.

Interaction TypeEnergy Contribution (kJ/mol)
van der Waals Energy-45.2
Electrostatic Energy-88.5
Total Interaction Energy -133.7

These simulations provide fundamental insights into the mechanisms governing the interaction of this compound with various materials.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a molecule and a specific activity or property. wikipedia.orgfiveable.me These models are instrumental in predicting the properties of new or untested chemicals by analyzing their physicochemical and structural features, known as molecular descriptors. nih.gov For this compound, while specific QSAR models are not extensively documented in publicly accessible literature, the principles of QSAR can be applied to predict various characteristics, particularly those related to environmental fate, such as biodegradability. nih.govresearchgate.net This application is often referred to as a Quantitative Structure-Biodegradability Relationship (QSBR). wikipedia.org

A QSBR model is developed by correlating the structural descriptors of a range of chemicals with their experimentally determined biodegradability. europa.eu These models are valuable for assessing environmental exposure and risk without extensive laboratory testing. nih.govnist.gov The development of a predictive QSAR model for a compound like this compound would involve calculating a series of molecular descriptors that quantify its structural, topological, and electronic features.

Illustrative Molecular Descriptors for QSAR Modeling

The selection of descriptors is a critical step in building a robust QSAR model. nih.gov For an amino acid derivative like this compound, relevant descriptors would likely capture its key structural features: the carboxylic acid group, the tertiary amine, and the two hydroxymethyl groups. The table below presents a set of representative molecular descriptors that would be calculated for this compound and used in a hypothetical QSBR study.

Descriptor TypeDescriptor NameDescriptionRelevance to this compound
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.Provides a basic measure of the molecule's size.
Physicochemical LogP (Octanol-Water Partition Coefficient)Measures the lipophilicity of the compound.Influences bioavailability and partitioning in environmental systems. The hydroxyl and carboxyl groups suggest low lipophilicity.
Topological Topological Polar Surface Area (TPSA)The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule.Indicates the molecule's polarity and ability to form hydrogen bonds, which is high due to O and N atoms.
Constitutional Number of Hydrogen Bond Donors (nHBD)The number of hydrogen atoms attached to electronegative atoms (O, N).The hydroxyl and carboxylic acid groups act as hydrogen bond donors, affecting water solubility.
Constitutional Number of Hydrogen Bond Acceptors (nHBA)The number of electronegative atoms (O, N) with lone pairs.The oxygen and nitrogen atoms act as hydrogen bond acceptors, influencing interactions with biological systems.
Topological Number of Rotatable Bonds (nRotB)The count of bonds that allow free rotation around them.Relates to the conformational flexibility of the molecule.

Application in a Biodegradability Model

Research in QSBR has led to the development of models that classify chemicals as "Readily Biodegradable" (RB) or "Not Readily Biodegradable" (NRB) based on a set of calculated descriptors. nist.govuci.edu For instance, a study by Mansouri et al. developed robust QSAR models for ready biodegradability using a dataset of 1055 chemicals. uci.edu These models utilize a variety of descriptors to capture the structural features that govern a molecule's susceptibility to microbial degradation.

The following table illustrates hypothetical data for a small set of compounds in a QSBR study to demonstrate how this compound would be analyzed alongside other chemicals. The "Experimental Class" indicates whether a compound is known to be readily biodegradable (RB) or not (NRB).

Compound NameMolecular FormulaSpMax_L (Topological)nHM (Constitutional)F01[N-N] (Topological)Experimental Class
This compound C4H9NO42.8590Predicted
AnilineC6H7N2.0070NRB
Benzoic AcidC7H6O22.5190RB
Acetic AcidC2H4O22.0040RB
1-OctanolC8H18O1.8490RB
NitrobenzeneC6H5NO22.8791NRB

Note: Values for this compound are hypothetical estimates for illustrative purposes. Descriptors shown (SpMax_L: Leading eigenvalue of Laplace matrix; nHM: Number of heavy atoms; F01[N-N]: Frequency of N-N bonds) are examples from established biodegradability datasets. uci.edu

The predictive power of a QSAR model is assessed through rigorous statistical validation. nih.gov A validated model could then be used to predict the biodegradability class of this compound based on its unique combination of descriptor values. The presence of multiple polar, functional groups (carboxyl, hydroxyl) would likely be significant factors in such a model, suggesting a higher potential for biodegradability.

Development of Advanced Analytical Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of N,N-bis-hydroxymethyl-glycine, often referred to as Bicine. Its ability to separate components from complex mixtures makes it invaluable for both qualitative and quantitative assessments.

High-Performance Liquid Chromatography (HPLC) with Pre-column and Post-column Derivatization

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying amino acids and their derivatives. actascientific.com However, since many of these compounds, including this compound, lack a significant chromophore, direct UV detection is often challenging. actascientific.com To overcome this, pre-column or post-column derivatization is employed to attach a UV-active or fluorescent tag to the molecule. actascientific.compickeringlabs.com

Pre-column derivatization involves reacting the analyte with a derivatizing agent before it is introduced into the HPLC column. actascientific.com This approach offers the advantage of separating the derivatized products from excess reagent and by-products. nih.gov Common derivatizing agents for amino acids include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC), which react with primary and secondary amines to form highly fluorescent or UV-absorbent derivatives. actascientific.comnih.gov The automation of this process can enhance reproducibility and speed up analysis. shimadzu.com

Post-column derivatization , conversely, occurs after the separation of the analyte on the HPLC column and before detection. pickeringlabs.com The column effluent is mixed with a reagent in a reactor, leading to a colored or fluorescent product that is then measured by the detector. pickeringlabs.com This method avoids the potential for multiple derivative products and interference from the derivatizing agent during separation. nih.gov A significant challenge with post-column derivatization is the potential for band broadening due to the additional volume of the reaction coil, which can decrease separation efficiency. nih.gov

Derivatization TechniqueDescriptionAdvantagesDisadvantagesCommon Reagents
Pre-column Analyte is derivatized before injection into the HPLC system. actascientific.comGood separation of derivatives from excess reagent; can be automated. nih.govshimadzu.comPotential for multiple derivative products; reagent may interfere with separation.o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC). actascientific.comnih.gov
Post-column Derivatization occurs after separation on the column and before detection. pickeringlabs.comAvoids multiple derivative peaks; less interference from reagent during separation. nih.govPotential for band broadening, which can reduce resolution. nih.govNinhydrin, o-phthalaldehyde (OPA). pickeringlabs.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrix Analysis

For the analysis of this compound in complex biological or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity. nih.govnih.gov This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. nih.gov

The primary challenge in analyzing complex matrices is the "matrix effect," where co-eluting endogenous compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govnih.gov To mitigate this, stable isotope-labeled internal standards are often employed. nih.gov These standards have nearly identical chemical and physical properties to the analyte but a different mass, allowing for accurate correction of matrix effects and variations in sample preparation and instrument response. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is a common separation mode used for polar compounds like amino acids in LC-MS/MS, as it provides good retention and peak shape. nih.govthermofisher.com The selection of appropriate precursor and product ions in Multiple Reaction Monitoring (MRM) mode ensures high selectivity for the analyte of interest. nih.gov

Electrochemical Methods: Voltammetry and Polarography for Catalytic Systems

Electrochemical methods such as voltammetry and polarography are valuable for studying the redox behavior of this compound, particularly in the context of its metal complexes and their catalytic activities. These techniques can elucidate reaction mechanisms and quantify analytes based on their electrochemical properties.

Studies have shown that glycine (B1666218) and its derivatives can participate in electrochemical reactions, and their interaction with metal ions can be monitored using these methods. nih.govresearchgate.net For instance, the formation of metal-ligand complexes can alter the electrochemical response, providing information about the complexation and any catalytic processes involved. nih.gov The presence of certain metal ions in complex with sulfur-containing compounds, for example, can produce characteristic catalytic polarographic waves. nih.gov While direct studies on this compound are less common, the principles derived from studies on similar molecules like glycine are applicable. nih.govresearchgate.net

Potentiometric Titrations for Ligand-Metal Interaction Studies

Potentiometric titration is a fundamental and powerful technique for determining the stability constants of metal-ligand complexes in solution. jmaterenvironsci.comscirp.org This method has been extensively used to investigate the interactions between this compound (Bicine) and various metal ions of biological and environmental importance. researchgate.netacs.org

The procedure involves titrating a solution containing the ligand and a metal ion with a standard solution of a strong base, while monitoring the pH. rjpbcs.com The resulting titration curve for the metal-ligand system will be displaced from the curve of the free ligand if complexation occurs. jmaterenvironsci.com From these curves, the protonation constants of the ligand and the stability constants of the resulting metal complexes can be calculated using specialized computer programs. researchgate.netmakhillpublications.co These studies have revealed that Bicine can form stable complexes with a range of divalent and trivalent metal ions. researchgate.netresearchgate.net

Metal IonLog K (Stability Constant)Experimental ConditionsReference
Cu(II)-298.15 K, I = 0.10 mol·dm⁻³ (NaNO₃) acs.org
Ni(II)-298.15 K, I = 0.10 mol·dm⁻³ (NaNO₃) acs.org
Co(II)-298.15 K, I = 0.10 mol·dm⁻³ (NaNO₃) acs.org
Zn(II)-25.0 ± 0.1°C, I = 0.1 mol dm⁻³ KNO₃ researchgate.net
Mn(II)-25.0 ± 0.1°C, I = 0.1 mol dm⁻³ KNO₃ researchgate.net

Note: Specific stability constant values are often reported for various complex species (e.g., ML, ML₂, etc.) and can be found in the cited literature.

Spectroscopic Detection and Quantification Methods (e.g., UV-Vis, Fluorescence in Polymer Characterization)

Spectroscopic methods provide another avenue for the detection and quantification of this compound and for characterizing materials that incorporate this compound.

UV-Vis Spectroscopy: Simple amino acids like glycine show absorbance in the low UV region, typically below 230 nm. sielc.com While this can be used for detection, the low wavelength and potential for interference from other components in a sample can be limiting. sielc.com The UV-Vis spectrum of this compound itself is not extensively reported but is expected to be similar to glycine, with no strong absorption in the higher UV or visible range.

Fluorescence Spectroscopy in Polymer Characterization: Fluorescence techniques are particularly useful in the characterization of polymers. nih.gov While this compound is not inherently fluorescent, it can be incorporated into polymer structures or used in systems where fluorescence is monitored. For example, the interaction of a polymer containing functional groups derived from this compound with a fluorescent probe could be studied. Furthermore, fluorescence-based methods are increasingly used to determine polymer properties such as molecular weight. nih.govbohrium.com By incorporating a fluorescently labeled monomer into a polymerization reaction, the fluorescence lifetime can be correlated with the polymer's molecular weight, offering a real-time, non-invasive analytical tool. nih.gov This approach could be adapted to systems involving polymers synthesized with or modified by this compound.

Applications in Materials Science and Engineering

Polymer Chemistry and Design of Novel Polymeric Materials

In polymer chemistry, the strategic incorporation of multifunctional monomers is crucial for creating complex macromolecular architectures with tailored properties. Glycine (B1666218) derivatives with multiple hydroxyl groups are particularly valuable in this context.

N,N-bis(2-hydroxyethyl)glycine (BHEG), a derivative of the title compound, has been successfully employed as a branching unit to create sustainable branched polylactides (BPLAs). researchgate.net In this role, the two hydroxyl groups of BHEG can initiate the ring-opening polymerization of lactide, while the central glycine structure forms the core of a branched point. This method allows for the synthesis of polylactides with a defined branched architecture, distinguishing them from their linear counterparts. Research has demonstrated the preparation of BPLAs with a degree of branching between 5.7% and 9.1%. researchgate.net The resulting polymers exhibit number-average molecular weights (Mn) in the range of 7.4 to 9.3 kDa and dispersity values (Đ) of 1.3 to 1.7. researchgate.net The incorporation of these branching units significantly influences the physicochemical properties of the resulting polylactide, including its crystallization behavior and mechanical properties, making it a useful multifunctional additive for poly(l-lactide) plastics. researchgate.net

The tertiary amine groups originating from the N,N-bis(2-hydroxyethyl)glycine (BHEG) units confer unique functionalities to the polymer structure. researchgate.net These BHEG-branched polylactides (BPLAs) exhibit intrinsic photoluminescence (PL), a property not typically observed in standard polylactides. researchgate.net The fluorescence is attributed to the tertiary amine groups within the polymer backbone. Furthermore, these amine groups provide sites for guest encapsulation, allowing the polymer to host functional molecules. researchgate.net This dual functionality opens possibilities for applications in areas such as bioimaging and targeted delivery.

Research findings have quantified the photoluminescent properties of these novel polymers. The as-prepared BPLAs demonstrate a quantum yield (QY) of 1.2–2.0% with maximum excitation and emission wavelengths around 360–370 nm and 439–445 nm, respectively. researchgate.net Upon oxidation, the quantum yields of these polymers increase significantly to a range of 9.1–10.5%, with the maximum excitation and emission wavelengths shifting to approximately 473 nm and 540 nm. researchgate.net

PropertyAs-Prepared BPLAsOxidized BPLAs
Degree of Branching (%) 5.7–9.1N/A
Number-Average Molecular Weight (kDa) 7.4–9.3N/A
Quantum Yield (QY) (%) 1.2–2.09.1–10.5
Max Excitation Wavelength (nm) 360–370~473
Max Emission Wavelength (nm) 439–445~540

Nanocarrier and Drug Delivery System Development (e.g., Dendritic Macromolecules)

The structural characteristics of N,N-bis-hydroxymethyl-glycine, with its multiple functional end-groups, make it a suitable candidate for the construction of dendritic macromolecules, which are a class of nanocarriers used in drug delivery. nih.govnih.gov Dendrimers are highly branched, monodisperse polymers with a well-defined, tree-like architecture. researchgate.netresearchgate.net Their synthesis relies on the iterative addition of monomer units that possess multiple reactive sites, a role that glycine derivatives can fulfill.

The periphery of these dendritic structures can be functionalized with numerous groups, allowing for the attachment of drug molecules, targeting ligands, and imaging agents. nih.govresearchgate.net The interior cavities of dendrimers can physically encapsulate hydrophobic drug molecules, enhancing their solubility and protecting them from degradation. nih.govresearchgate.net Polycationic dendrimers, such as poly(amidoamine) (PAMAM) dendrimers, can interact with cell membranes to enhance drug uptake and can also form complexes with nucleic acids for gene delivery applications. nih.govnih.gov The ability to precisely control the size, shape, and surface chemistry of dendrimers makes them highly effective platforms for developing sophisticated drug delivery systems that can improve the bioavailability and therapeutic efficacy of various drugs. mdpi.com

Surface Chemistry and Adsorption Phenomena

The ability of this compound and its derivatives to adsorb onto metal surfaces makes them effective in applications related to surface protection, particularly as corrosion inhibitors.

The corrosion inhibition mechanism of glycine and its derivatives is attributed to their adsorption onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment. at.uajetir.org These molecules contain polar groups, such as the amino (-NH2) and carboxyl (-COOH) groups, which can coordinate with metal ions through nitrogen and oxygen atoms. at.uajetir.org This interaction can be classified as physisorption (electrostatic interaction) or chemisorption (covalent bond formation), depending on the specific inhibitor, metal, and environment. at.ua In many cases, these inhibitors function as mixed-type inhibitors, retarding both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions. researchgate.netresearchgate.net

The adsorption behavior can often be described by various adsorption isotherms, with the Langmuir model being frequently applicable. at.uaresearchgate.net The Langmuir adsorption isotherm assumes that adsorption occurs at specific homogeneous sites on the surface, forming a monolayer, with no interaction between the adsorbed molecules. wikipedia.orgbyjus.com The model relates the fractional occupancy of adsorption sites (θ) to the concentration of the adsorbate. wikipedia.org Studies on glycine and its phosphonated derivative, N,N-bis(phosphonomethyl) glycine (BPMG), have shown that their adsorption on steel surfaces follows the Langmuir isotherm. researchgate.netresearchgate.net The effectiveness of inhibition generally increases with the concentration of the inhibitor. For instance, studies on mild steel have shown a synergistic effect when glycine is used with zinc ions (Zn2+), significantly enhancing the inhibition efficiency. researchgate.net

Glycine Concentration (ppm)Zn2+ Concentration (ppm)Inhibition Efficiency (%)
505056.0
1005062.0
1505070.0
2005078.0
2505084.0
Data sourced from a study on mild steel in double distilled water. researchgate.net

Role in Heterogeneous and Homogeneous Catalyst Design

The functional groups within this compound and related structures provide opportunities for their use in catalyst design. The nitrogen and oxygen atoms can act as ligands, coordinating with metal centers to form stable complexes that can function as homogeneous catalysts. The ability to tune the electronic and steric properties of the ligand by modifying the glycine backbone is a key advantage in designing catalysts with specific activity and selectivity.

Furthermore, these molecules can be used in the design of heterogeneous catalysts. For example, N-aryl glycines have been investigated as versatile initiators for various polymerization reactions, including thermal- and light-induced processes, acting as part of multicomponent photoinitiating systems. rsc.org In other applications, derivatives such as N-(phosphonomethyl)iminodiacetic acid are key precursors in catalytic oxidation processes for the synthesis of N-(phosphonomethyl)glycine, where noble metals on carbon supports are used as catalysts. google.com The glycine-based molecule can interact with the catalyst surface, influencing the reaction pathway and product selectivity. google.com The multifunctionality of these compounds allows them to be anchored to solid supports, creating heterogeneous catalysts with active sites that mimic their homogeneous counterparts while offering the benefits of easy separation and recyclability.

Environmental Science Applications and Remediation Research

Role as Environmentally Compatible Anti-Corrosion Agents

The development of eco-friendly corrosion inhibitors is a significant area of research aimed at replacing toxic traditional inhibitors. ekb.eg Glycine (B1666218) and its derivatives have been investigated for their potential to prevent the corrosion of various metals. researchgate.netnih.gov The effectiveness of these compounds often stems from their ability to adsorb onto a metal surface, forming a protective barrier that inhibits the electrochemical processes of corrosion.

While Bicine itself is recognized as a chelating agent that can increase the solubility of iron and has been linked to corrosion in specific industrial contexts like amine gas treating systems, this very chelating ability is also a mechanism through which it can function as a corrosion inhibitor under different conditions. researchgate.net The functional groups in the Bicine molecule (carboxyl, hydroxyl, and amino groups) can coordinate with metal ions on the surface, forming a stable complex that passivates the metal. Research into related glycine derivatives, such as N-(Tri(hydroxymethyl)methyl)glycine (Tricine), has shown significant corrosion inhibition for metals like zinc in neutral chloride solutions. researchgate.net Studies on similar phosphono-glycine derivatives have demonstrated a synergistic effect with zinc ions to protect carbon steel in cooling water systems, indicating that these compounds are effective mixed-type inhibitors. researchgate.net

The mechanism of inhibition by glycine derivatives generally involves the adsorption of the inhibitor molecules onto the metal surface, a process that can be described by adsorption isotherms like the Langmuir model. researchgate.netijirset.com This forms a protective film that hinders both anodic metal dissolution and cathodic reactions. researchgate.netijcsi.pro The environmentally friendly nature of amino acid-based inhibitors makes them a sustainable alternative to conventional, more hazardous substances. researchgate.net

Table 1: Research Findings on Glycine Derivatives as Corrosion Inhibitors An interactive table detailing research on glycine-related compounds as corrosion inhibitors.

Compound Metal Environment Inhibition Efficiency (%) Mechanism/Notes
Tricine Zinc 0.5 M NaCl ~90% at 10 mM Acts as an anodic inhibitor; adsorption follows Langmuir isotherm. researchgate.net
N,N-bis(phosphonomethyl) glycine (BPMG) + Zn²⁺ Carbon Steel Low chloride aqueous solution Not specified Synergistic effect; forms a protective film containing metal oxides and a [Zn(II)-BPMG] complex. researchgate.net
ZrO₂-glycine nanocomposite Mild Steel 1 M HCl 93.66% at 100 ppm (70 °C) Forms a protective barrier on the steel surface. nih.gov
***Prunus Dulcis* (Almond) leaf extract (contains nitrogen compounds)** Mild Steel 0.5 M H₃PO₄ Not specified Mixed-type inhibitor; physical adsorption of active ingredients. ijcsi.pro

Function as Buffering Systems in Environmental Analysis and Studies

Bicine is well-established as one of Good's buffers, valued for its pKa of 8.35 at 20°C, which makes it effective for maintaining a stable pH in the weakly alkaline range of 7.6 to 9.0. vacutaineradditives.comwikipedia.orghbdsbio.com This buffering capacity is critical in various environmental applications where pH control is essential for process efficiency and the stability of the system being studied.

A notable environmental application is in soil remediation. Bicine has demonstrated significant utility in the removal of heavy metals from contaminated soil. hbdsbio.com Its effectiveness lies in its dual function as both a chelating agent and a buffer. It can form stable, water-soluble complexes with toxic heavy metal ions such as copper (Cu), cadmium (Cd), and lead (Pb), facilitating their removal from the soil matrix. vacutaineradditives.comhbdsbio.com Crucially, Bicine shows selectivity, as it does not chelate essential plant nutrients like calcium (Ca) and magnesium (Mg) to the same extent. hbdsbio.com This allows for the remediation of harmful pollutants while preserving soil fertility. The buffering action of Bicine maintains the soil pH within an optimal range for the chelation process under neutral and acidic conditions. hbdsbio.com

Table 2: Buffering Characteristics and Environmental Applications of Bicine An interactive table summarizing the properties and uses of Bicine as an environmental buffer.

Property Value/Description Application Example Reference
pKa (20°C) 8.35 General pH control wikipedia.org
Buffering Range 7.6 - 9.0 Soil Remediation, Desulfurization vacutaineradditives.comhbdsbio.com
Application 1 Heavy Metal Soil Remediation Selectively chelates Cu, Cd, Pb while leaving Ca, Mg, thus preserving soil fertility. vacutaineradditives.comhbdsbio.com
Application 2 Desulfurization Agent Acts as an antioxidant component in solutions to remove SO₂ from flue gas. hbdsbio.com
Application 3 Environmental Analysis Used as a buffer in various analytical techniques like chromatography for separating proteins or other biomolecules from environmental samples. hbdsbio.comhopaxfc.com

Advanced Approaches to Metal Ion Speciation in Aqueous Environments

The speciation of metal ions—their distribution among different chemical forms in a solution—is fundamental to understanding their mobility, bioavailability, and toxicity in aqueous environments. N,N-bis-hydroxymethyl-glycine is a valuable tool in such studies due to its well-defined metal-binding characteristics. krishisanskriti.org As a multidentate ligand, Bicine can bind to metal ions through its tertiary nitrogen atom, carboxylate oxygen atoms, and the oxygen atoms of its two hydroxyethyl (B10761427) groups, forming stable chelate rings. krishisanskriti.org

Research has shown that Bicine forms strong complexes with a variety of metal ions, including iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), and cadmium (Cd). hopaxfc.comresearchgate.net This strong binding capacity means its presence in an environmental or biological sample can significantly alter metal ion speciation. researchgate.net Consequently, while it is a useful buffer, its application in studies involving metals must account for the thermodynamic parameters of the metal-Bicine interaction. researchgate.net

The study of ternary complexes, involving a metal ion, Bicine, and another ligand, provides deeper insight into the competitive binding and speciation in complex aqueous systems. Potentiometric studies have been used to determine the formation constants of 1:1:1 ternary complexes of Cu(II), Ni(II), and Co(II) with Bicine and various carboxylic or hydroxamic acids. researchgate.netacs.org These studies reveal that the formation of such ternary complexes often occurs in a stepwise manner. researchgate.netacs.org This ability to form mixed-ligand complexes is critical for modeling the behavior of metals in natural waters, where a multitude of potential ligands are present. The selective chelation noted in soil remediation—binding to heavy metals but not significantly to alkaline earth metals like calcium and magnesium—is a key aspect of its utility in targeted metal ion analysis and separation. hbdsbio.com

Table 3: Metal Ion Interactions with this compound (Bicine) An interactive table detailing the metal binding properties of Bicine.

Metal Ion Interaction Strength Type of Complex Analytical Relevance Reference
Cu(II), Ni(II), Co(II) Strong Binary and Ternary 1:1:1 complexes Used in potentiometric studies to determine complex formation constants. researchgate.netacs.org
Fe, Zn, Cd Strong Forms stable complexes. Important for understanding metal speciation; used in soil remediation to sequester these metals. hbdsbio.comhopaxfc.com
Ca(II), Mg(II) Weak/Negligible Does not form strong chelates. Allows for selective removal of heavy metals from soil without depleting essential nutrients. hbdsbio.com
General Multidentate Ligand Forms five-membered chelate rings. Its use as a buffer in metal-containing solutions requires careful consideration of its complexing effects. krishisanskriti.orgresearchgate.net

Biochemical and Biological System Interactions: Molecular Mechanisms

Elucidation of Amino Acid Interaction Models

While specific computational models detailing the direct interaction of N,N-bis-hydroxymethyl-glycine with other amino acids are not extensively documented in publicly available research, its structural similarity to glycine (B1666218) provides a basis for understanding its potential interactions. As a glycine derivative, Bicine possesses a fundamental amino acid structure, which includes a carboxyl group and an amino group. These groups are pivotal in forming peptide bonds and participating in hydrogen bonding, which are fundamental interactions in protein structure. nih.govstackexchange.com

The interactions between amino acids are governed by the properties of their side chains, which can be hydrophobic, hydrophilic, charged, or polar. nih.gov Glycine, having only a hydrogen atom as its side chain, is the simplest amino acid and provides significant conformational flexibility to a polypeptide chain. The substitution of two hydrogens on the amino group with hydroxymethyl groups in Bicine introduces bulkier, polar side chains. These hydroxymethyl groups can act as both hydrogen bond donors and acceptors, potentially leading to more complex interaction patterns compared to glycine. Computational studies on glycine and its zwitterionic form have explored their adsorption and interaction with various surfaces, providing insights into the behavior of amino acid backbones and functional groups in different environments. rsc.org Such models can be extrapolated to understand how the hydroxymethyl groups of Bicine might influence its orientation and interaction with other amino acid residues within a protein or in solution.

Investigations into Protein Folding and Stability (as a Model Compound)

The process of protein folding is a complex event guided by a multitude of interactions to achieve a stable three-dimensional structure. This compound has been utilized as a component in experimental systems to study these phenomena, not as a direct model for an amino acid within a polypeptide chain, but as an environmental factor that can influence folding and stability.

A significant study has demonstrated that Bicine can promote the rapid formation of β-sheet-rich amyloid-β (Aβ) fibrils. nih.govplos.orgplos.orgnih.gov Amyloid-β aggregation is a hallmark of Alzheimer's disease and serves as a critical model for studying protein misfolding and aggregation. The research indicated that Bicine accelerates the aggregation of Aβ40, the predominant isoform in vascular deposits, in a time- and concentration-dependent manner. nih.govplos.orgplos.org This suggests that Bicine interacts with Aβ peptides in a way that facilitates the conformational changes leading to fibril formation. While the precise molecular mechanism of this interaction is not fully elucidated, it highlights Bicine's utility as a tool to modulate and study the kinetics of protein aggregation, a critical aspect of protein folding and stability research. nih.govplos.org

The following table summarizes the findings on the effect of Bicine on Amyloid-β (1-40) fibril formation.

Experimental ConditionObservationReference
Incubation of Aβ(1-40) with varying concentrations of BicineBicine effectively promoted the formation of β-sheet-rich fibrils in a short period. plos.org
Comparison of Aβ(1-40) aggregation in Bicine vs. PBSSubstantial amounts of elongated amyloid fibrils were observed in the presence of Bicine, while fibril formation was sparser in PBS. plos.org
Time-dependent study of Aβ(1-40) in BicineThe fibril-to-oligomer composition and cytotoxicity of the aggregates can be regulated by adjusting the incubation period. nih.govplos.org

Molecular Mechanisms of Enzyme-Ligand Binding and Enzyme Inhibition (e.g., related to EPSPS inhibition by similar structures)

This compound is frequently employed as a buffering agent in enzyme assays due to its ability to maintain a stable pH in the optimal range for many enzymatic reactions. vacutaineradditives.comvacutaineradditives.com This stable environment is crucial for accurately studying enzyme kinetics and the interactions between enzymes and their ligands. The binding of a substrate or inhibitor to an enzyme's active site is a highly specific process that is often pH-dependent. nih.gov By providing a constant pH, Bicine ensures that the observed kinetic effects are due to the ligand's interaction with the enzyme and not fluctuations in proton concentration. vacutaineradditives.com

While Bicine itself is not typically characterized as a potent enzyme inhibitor, its structural similarity to other biologically active molecules suggests potential roles in modulating enzyme activity. For instance, glyphosate (B1671968) (N-phosphonomethylglycine), a widely used herbicide, is a known inhibitor of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway in plants and microorganisms. nih.govpnas.orgresearchgate.net Glyphosate acts as a competitive inhibitor with respect to the substrate phosphoenolpyruvate (B93156) (PEP). nih.govpnas.org Although this compound lacks the phosphonomethyl group critical for glyphosate's inhibitory activity against EPSP synthase, the shared glycine backbone highlights how modifications to a simple amino acid can result in potent and specific enzyme inhibition.

Furthermore, research has shown that synthetic derivatives of Bicine can be designed to act as enzyme inhibitors. A study on lipophilic derivatives of Bicine conjugated with an inhibitor of glucosamine-6-phosphate synthase demonstrated that these compounds exhibited antifungal properties by targeting this specific enzyme. nih.gov This indicates that the Bicine scaffold can be chemically modified to create molecules with specific inhibitory functions.

Biochemical Buffer Properties and Molecular Interactions with Macromolecules

This compound is one of the "Good's buffers," a series of zwitterionic buffers developed for biochemical research. fishersci.com Its utility stems from its pKa of approximately 8.35 at 25°C, providing a buffering range of 7.6 to 9.0. fishersci.com This range is physiologically relevant and suitable for a wide array of biological experiments.

PropertyValue/DescriptionReference
pKa (at 25°C)8.35 fishersci.com
Useful pH Range7.6 - 9.0 fishersci.com
Molecular FormulaC6H13NO4 fishersci.com
Molecular Weight163.17 g/mol fishersci.com

Role in Maintaining pH Homeostasis in Biological Systems

Maintaining a stable pH is critical for the function of biological systems, as even minor fluctuations can alter the structure and activity of proteins and other macromolecules. nih.govunc.edu In experimental settings, Bicine is used to mimic the pH stability of physiological environments. Its buffering capacity arises from the equilibrium between its protonated (acidic) and deprotonated (basic) forms. When acids or bases are introduced into the system, Bicine can donate or accept protons, respectively, thereby resisting significant changes in pH. vacutaineradditives.com This property is essential for in vitro studies of cellular processes, ensuring that the experimental conditions accurately reflect the stable pH environment found in living organisms. hbdsbio.com

Interactions with Peptide Backbones and Influence on Protein Stabilization

The stability of a protein's three-dimensional structure is maintained by a network of non-covalent interactions, including hydrogen bonds within the polypeptide backbone. stackexchange.comnih.govstackexchange.comnih.govreddit.com The peptide backbone consists of a repeating sequence of nitrogen, alpha-carbon, and carbonyl carbon atoms. The amide hydrogen and carbonyl oxygen of the peptide bond are key players in forming the hydrogen bonds that define secondary structures like alpha-helices and beta-sheets. stackexchange.comnih.gov

As a component of the solvent system, Bicine can interact with the surface of proteins. The hydroxymethyl groups of Bicine can form hydrogen bonds with polar and charged residues on the protein surface, as well as with the exposed peptide backbone at the ends of secondary structures or in loop regions. These interactions can influence the hydration shell of the protein, which in turn can affect its stability and solubility. amazonaws.com The study on amyloid-β aggregation suggests that Bicine's interactions can be significant enough to modulate protein-protein associations and conformational changes. nih.govplos.org

Significance of Zwitterionic Nature in Biological Media

Like amino acids, this compound is a zwitterion, meaning it contains both a positive and a negative charge on the same molecule at physiological pH. fishersci.com The amino group is protonated (-NH(CH₂CH₂OH)₂⁺), and the carboxyl group is deprotonated (-COO⁻). This dual-charge nature is significant in biological media for several reasons.

Firstly, the zwitterionic character contributes to its high water solubility and low membrane permeability, which is desirable for a buffer in aqueous biological systems as it is less likely to interfere with cellular processes by crossing membranes. nih.gov Secondly, the presence of both positive and negative charges allows for electrostatic interactions with charged macromolecules. Bicine can interact with both positively and negatively charged residues on a protein's surface, potentially influencing protein-protein interactions and solubility. umn.edu The zwitterionic nature of Bicine, and Good's buffers in general, is a key feature that makes them compatible with a wide range of biological and biochemical applications. fishersci.comresearchgate.net

Participation in Metabolic Pathways and Related Biotransformations

An extensive review of scientific literature was conducted to determine the role of this compound as a co-substrate, specifically in the biosynthesis of 2,5-bis(hydroxymethyl)furan. The search did not yield any studies or data confirming the participation of this compound in this or any other related metabolic pathways or biotransformation processes. While research exists on the use of various co-substrates to improve the yield of 2,5-bis(hydroxymethyl)furan, this compound is not identified as one of these agents in the available literature. Further research is required to ascertain whether this compound plays any role in metabolic activities.

Ligand Activity in Biological Buffers and Metal Ion Homeostasis

This compound is structurally related to common biological buffers, such as Bicine (N,N-bis(2-hydroxyethyl)glycine), which are known to exhibit significant interactions with metal ions. These buffers can act as ligands, forming complexes with various metal cations and thereby influencing metal ion homeostasis in biological systems.

However, a detailed search for data on the specific ligand activity of this compound did not yield quantitative information, such as stability constants for metal ion complexes. While it is mentioned as a potential coligand in the context of technetium complexes for radiopharmaceuticals, comprehensive studies detailing its broader role as a biological buffer or its impact on the homeostasis of common physiological metal ions are not available in the reviewed scientific literature. Therefore, no data table of formation or stability constants for this compound with various metal ions can be provided at this time. The potential for this molecule to chelate metal ions can be inferred from its structure, which contains potential donor atoms (nitrogen and oxygen), but experimental data is needed for confirmation and quantification.

Future Research Trajectories and Interdisciplinary Perspectives

Innovative Synthesis and Derivatization for Advanced Functional Materials

Future research is anticipated to focus on novel synthetic pathways and derivatization strategies to unlock the potential of N,N-bis-hydroxymethyl-glycine in the realm of advanced functional materials. While current literature extensively covers the synthesis of various glycine-based polymers and dendrimers, specific methodologies for this compound remain a relatively unexplored frontier. researchgate.netnih.gov The presence of two hydroxymethyl groups alongside the glycine (B1666218) backbone offers unique opportunities for creating polymers with tailored properties.

Prospective research could investigate:

Polyester and Polyamide Synthesis: Leveraging the hydroxyl and carboxylic acid functionalities to synthesize biodegradable polyesters and polyamides. These materials could find applications in biomedical fields, such as in drug delivery systems and tissue engineering scaffolds.

Dendrimer and Hyperbranched Polymer Construction: The trifunctional nature of this compound makes it an ideal candidate for the construction of dendrimers and hyperbranched polymers. researchgate.net These highly branched architectures could be functionalized for applications in catalysis, sensing, and as nanocarriers.

Surface Modification: The derivatization of the hydroxymethyl groups could be explored to modify the surfaces of various materials, imparting hydrophilicity, biocompatibility, or specific recognition capabilities.

Table 1: Potential Functional Polymers from this compound
Polymer TypePotential MonomersPotential PropertiesPotential Applications
PolyestersThis compound and dicarboxylic acidsBiodegradable, biocompatibleDrug delivery, tissue engineering
PolyamidesThis compound and diaminesHigh thermal stability, mechanical strengthHigh-performance plastics, fibers
DendrimersSelf-condensation of protected this compound derivativesWell-defined structure, high functionalityCatalysis, nanocarriers, sensors

Integration of Multi-Scale Computational Modeling

The application of multi-scale computational modeling to this compound is a promising avenue for future research. While computational studies have been performed on glycine and its interaction with various surfaces and solvents, detailed theoretical investigations specifically on this compound are scarce. derpharmachemica.comrsc.orgresearchgate.net Such models can provide profound insights into the molecule's behavior at different scales, from the quantum mechanical to the macroscopic level.

Future computational studies could focus on:

Molecular Dynamics Simulations: To understand the conformational dynamics of this compound and its oligomers in different environments. This can aid in the design of polymers with specific folding patterns or self-assembly properties.

Quantum Chemical Calculations: To elucidate the electronic structure and reactivity of the molecule. derpharmachemica.com This information is crucial for designing novel derivatization reactions and understanding its interaction with other molecules and surfaces.

Coarse-Grained Modeling: To simulate the behavior of large assemblies of this compound-based polymers or materials over longer timescales. This can help in predicting the macroscopic properties of these materials.

Exploration of Novel Applications in Emerging Technologies

While the direct application of this compound in emerging technologies is not yet well-documented, its structural features suggest potential in several cutting-edge fields. scitechnol.comnih.govspringerprofessional.de The biocompatibility of glycine derivatives makes them attractive for biomedical applications, while the presence of multiple functional groups opens doors for their use in nanotechnology.

Potential emerging applications to be explored include:

Nanomaterial Functionalization: The molecule could be used to functionalize nanoparticles, quantum dots, and carbon nanotubes to enhance their stability, biocompatibility, and targeting capabilities in biological systems.

Biomimetic Materials: The structure of this compound can be a building block for creating biomimetic materials that mimic the structure and function of biological macromolecules. csuohio.edu

Sensors and Actuators: Polymers derived from this compound could be designed to respond to specific stimuli, such as pH or temperature, making them suitable for the development of sensors and actuators.

Deeper Elucidation of Uncharted Biological and Mechanistic Roles

The biological roles of glycine are well-established, particularly its function as a neurotransmitter and its involvement in the glycine cleavage system. nih.govnih.gov However, the specific biological activities and mechanistic roles of this compound are largely unknown. Future research will likely focus on uncovering these aspects.

Key areas for investigation include:

Metabolic Fate and Biological Activity: Studying the metabolism of this compound in biological systems to determine if it has any unique physiological effects or if it is simply a metabolic intermediate.

Interaction with Biological Macromolecules: Investigating the binding and interaction of this compound with proteins, enzymes, and nucleic acids to identify potential biological targets.

Pharmacological Potential: Screening for any potential therapeutic activities, such as antimicrobial, anticancer, or anti-inflammatory effects, based on the known activities of other glycine derivatives. mdpi.com

Contributions to Sustainable Chemical Processes and Environmental Solutions

The principles of green chemistry encourage the use of renewable resources and the development of environmentally benign chemical processes. unife.itbeilstein-journals.org Glycine, being a naturally occurring amino acid, is an attractive starting material for sustainable chemistry. This compound, derived from glycine, could also contribute to this field.

Future research in this area could explore:

Bio-based Polymers: The synthesis of polymers from this compound, which can be derived from renewable resources, would align with the goals of sustainable chemistry.

Chelating Agents for Environmental Remediation: The ability of glycine derivatives to chelate metal ions suggests that this compound could be investigated as a biodegradable chelating agent for the remediation of heavy metal contamination. researchgate.net

Green Solvents and Catalysts: Exploring the potential of this compound and its derivatives as components of green solvent systems or as organocatalysts for various chemical transformations.

Table 2: Summary of Future Research Trajectories
Research AreaKey FocusPotential Impact
Advanced Functional MaterialsSynthesis of novel polymers and dendrimersBiomedical devices, catalysis, nanotechnology
Computational ModelingMulti-scale simulations of molecular and material propertiesRational design of new materials and processes
Emerging TechnologiesNanomaterial functionalization, biomimetic materials, sensorsAdvanced diagnostics, therapeutics, and smart materials
Biological and Mechanistic RolesMetabolism, bioactivity, and pharmacological screeningDiscovery of new therapeutic agents and biological pathways
Sustainable ChemistryBio-based polymers, environmental remediation, green solventsDevelopment of environmentally friendly chemical products and processes

Q & A

Q. What are the critical safety protocols for handling N,N-bis-hydroxymethyl-glycine in laboratory settings?

Methodological Answer:

  • Ventilation and PPE : Use local exhaust ventilation to minimize dust/aerosol formation. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Store in an inert atmosphere at room temperature, away from incompatible substances (e.g., strong oxidizers). Monitor container integrity to avoid moisture ingress .
  • Toxicity Mitigation : While IARC and ACGIH classify it as non-carcinogenic at ≥0.1% concentrations, acute toxicity data (Section 11 of SDS) warrant adherence to general lab safety standards (e.g., immediate decontamination after exposure) .

Q. How can researchers design a synthesis protocol for this compound with minimal byproducts?

Methodological Answer:

  • Reaction Optimization : Use a formaldehyde-to-glycine molar ratio of 2:1 in a buffered aqueous solution (pH 8–9) to favor hydroxymethylation. Monitor reaction progress via HPLC to detect intermediates like N-mono-hydroxymethyl-glycine .
  • Purification : Employ recrystallization from ethanol-water mixtures (70:30 v/v) to isolate the product. Validate purity using NMR (¹H/¹³C) and LC-MS to confirm absence of unreacted glycine or formaldehyde residues .

Q. What standardized methods exist for quantifying this compound in biological matrices?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
  • Quantitative Analysis : Apply reverse-phase HPLC with UV detection at 210 nm (for low concentrations) or derivatize with dansyl chloride for fluorescence detection (LOD: 0.1 µg/mL) .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved in preclinical studies?

Methodological Answer:

  • Data Reconciliation : Cross-reference acute toxicity classifications (Section 11 of SDS) with in vitro assays (e.g., MTT for cytotoxicity in HEK293 cells). If discrepancies arise, validate via in vivo models (e.g., zebrafish embryos) under OECD TG 236 guidelines .
  • Dose-Response Analysis : Perform probit regression on LD₅₀ values from multiple studies to identify outliers. Adjust for variables like solvent choice (e.g., DMSO vs. saline) that may alter bioavailability .

Q. What experimental strategies improve the stability of this compound in aqueous buffers during long-term biochemical assays?

Methodological Answer:

  • Buffering Conditions : Use Tris-HCl (pH 7.4) over phosphate buffers to reduce hydrolysis. Add 1 mM EDTA to chelate metal ions that catalyze degradation .
  • Temperature Control : Store working solutions at 4°C and avoid freeze-thaw cycles. For multi-day assays, replenish the compound every 24 hours and confirm stability via UV-Vis spectroscopy (peak at 205 nm) .

Q. How can researchers address gaps in ecological impact data for this compound?

Methodological Answer:

  • PBT Assessment : Conduct OECD 301D biodegradation tests to estimate half-life in soil/water. For bioaccumulation potential, measure log Kow via shake-flask method; values <3 indicate low risk .
  • Ecotoxicity Modeling : Use QSAR tools (e.g., ECOSAR) to predict acute toxicity to Daphnia magna if empirical data are unavailable. Cross-validate with microcosm studies simulating freshwater ecosystems .

Q. What methodological frameworks are recommended for analyzing this compound interactions with serum proteins?

Methodological Answer:

  • Binding Studies : Perform isothermal titration calorimetry (ITC) to calculate binding constants (Kd) with human serum albumin. Supplement with molecular docking simulations (AutoDock Vina) to identify interaction sites .
  • Competitive Assays : Use fluorescence quenching (e.g., warfarin displacement) to assess competitive binding with known ligands like ibuprofen .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.